molecular formula C18H18Na4O12P2 B1684103 Combretastatin A-1 phosphate CAS No. 288847-34-7

Combretastatin A-1 phosphate

Cat. No. B1684103
M. Wt: 580.2 g/mol
InChI Key: NRKFVEPAQNCYNJ-YGGCHVFLSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Combretastatin A-1 phosphate (CA1P) is a prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum . It has vascular-disrupting and antineoplastic activities . Upon administration, CA1P is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization . This leads to endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow, and tumor cell necrosis .


Synthesis Analysis

Combretastatins are a class of natural phenols. A variety of different natural combretastatin molecules are present in the bark of Combretum caffrum, commonly known as South African Bush Willow . A variety of possible routes to the combretastatin skeleton are possible . One reasonably easy synthesis is as follows: 1-Bromomethyl-3,4,5-trimethoxybenzene undergoes an S N 2 reaction with triphenylphosphine, which yields a phosphonium salt .


Molecular Structure Analysis

Combretastatins generally share three common structural features: a trimethoxy “A”-ring, a “B”-ring containing substituents often at C3’ and C4’, and an ethene bridge between the two rings which provides necessary structural rigidity .


Chemical Reactions Analysis

Combretastatin A1 is a cis-stilbene originally isolated from C. caffrum that inhibits microtubule assembly (ID 50 = 2 µM) by binding to the colchicine (Item No. 9000760) binding site on β-tubulin .

Scientific Research Applications

  • Antioxidant, Anti-inflammatory, and Antimicrobial Effects

    • Combretastatins, including Combretastatin A-1 Phosphate, have been found to exhibit antioxidant, anti-inflammatory, and antimicrobial effects .
    • The outcomes of these applications would be a reduction in oxidative stress, inflammation, and microbial activity .
  • Cancer Treatment

    • Combretastatin A-1 Phosphate is used in the field of oncology .
    • It is a water-soluble prodrug that the body can rapidly metabolize to combretastatin A4, which exhibits anti-tumor properties .
    • The drug is administered to the patient, where it is metabolized into the active compound. This compound then acts on the tumor cells, inhibiting their growth .
    • The results of this application have been promising, with the drug showing effectiveness against a well-vascularised murine colon tumor .
  • Nano-based Formulations

    • Combretastatin A-1 Phosphate has been used in the development of nano-based formulations .
    • These formulations aim to improve the water solubility of the drug, prolong its circulation, enhance its efficiency, and reduce side effects .
    • The methods of application would involve the synthesis of nano-based formulations containing Combretastatin A-1 Phosphate, followed by in vitro and in vivo testing .
    • The outcomes of these applications would be improved drug delivery and therapeutic efficacy .
  • Regulation of Cellular Pathways

    • Combretastatin A-1 Phosphate has been found to regulate cellular pathways .
    • In a study involving Raw 264.7 cells, Combretastatin A-1 Phosphate down-regulated the proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .
    • The methods of application would involve in vitro studies using western blot assays .
    • The outcomes of these applications would be changes in the regulation of these cellular pathways .
  • Pharmacokinetic Studies

    • Combretastatin A-1 Phosphate has been used in pharmacokinetic studies .
    • These studies aim to understand the metabolism and distribution of the drug in the body .
    • The methods of application would involve administering the drug to experimental models and analyzing the resulting data .
    • The outcomes of these applications would be a better understanding of the drug’s pharmacokinetics, which could inform dosing strategies and potential side effects .
  • Vascular Disruption in Tumors

    • Combretastatin A-1 Phosphate has been used as a vascular disrupting agent in tumors .
    • It works by inhibiting tubulin polymerization by reversibly binding to the colchicine binding sites .
    • The methods of application would involve administering the drug to experimental models with tumors and observing the effects .
    • The outcomes of these applications would be a reduction in blood flow within the tumor and subsequent massive hemorrhagic necrosis .

Safety And Hazards

Upon exposure, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies . The water-soluble analogue of combretastatin A-1, is more potent against a well-vascularised murine colon tumour than its predecessor, combretastatin A-4 phosphate . These data suggest this compound may have potential for clinical development .

properties

IUPAC Name

tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKFVEPAQNCYNJ-YGGCHVFLSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Combretastatin A-1 phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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